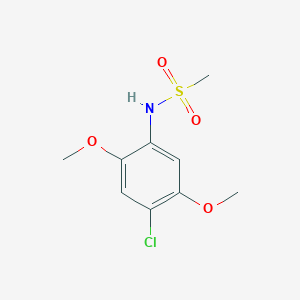

N-(4-氯-2,5-二甲氧基苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methanesulfonamides, including derivatives similar to N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide, involves reactions that yield compounds with specific chloro and methoxy substitutions on the aromatic ring. These processes are critical for achieving the desired selectivity and functionality of the compound. For instance, the methanesulfonic acid-catalyzed reaction has been used to produce various derivatives, indicating the versatility and adaptability of the synthesis methods to obtain specific methanesulfonamides (Upadhyaya et al., 1997).

Molecular Structure Analysis

The molecular structure of N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide and its analogs reveals significant insights into their conformational and geometric characteristics. Studies have shown that the conformation of the N—H bond and the positioning of the sulfonyl group relative to the aromatic ring play crucial roles in the biological activity and chemical reactivity of these compounds. For example, in similar methanesulfonanilides, the amide H atom's position relative to the benzene ring plane and the sulfonyl group's orientation are essential for their interaction with biological receptors (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide participates in various chemical reactions, demonstrating its reactivity and functional group transformations. The compound's ability to engage in hydrogen bonding, for instance, significantly influences its chemical behavior and interactions. This property is evident in the formation of dimers and the establishment of ribbonlike structures through C—H⋯O interactions, as observed in closely related compounds (Gowda, Foro, & Fuess, 2007).

科学研究应用

结构与构象分析

研究表明,与N-(4-氯-2,5-二甲氧基苯基)甲磺酰胺类似的化合物具有独特的结构和构象特性。例如,对相关甲磺酰苯胺的研究揭示了它们的键参数、扭转角和氢键能力。这些结构特征对于理解它们的生物活性至关重要,因为原子的空间排列影响这些化合物与生物受体相互作用的方式(B. Gowda, S. Foro, H. Fuess, 2007; B. Gowda, S. Foro, H. Fuess, 2007)。

反应性和合成应用

已研究与N-(4-氯-2,5-二甲氧基苯基)甲磺酰胺在结构上相关的化合物在合成化学中的反应性。例如,从类似化合物开发出足够化学选择性的N-酰化试剂证明了它们在有机合成中的潜在用途。这些试剂提供了良好的化学选择性,这对于在不影响分子其他部分的情况下创建特定的化学键至关重要(K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000)。

环境和微生物相互作用

好氧细菌对甲磺酸(一种相关化合物)的代谢作用强调了这些物质的环境意义。这些研究突出了甲磺酸盐在硫的生物地球化学循环中的作用以及细菌将其用作硫源。了解这些过程对于环境科学至关重要,特别是在硫循环和微生物生态方面(Donovan P. Kelly, J. Murrell, 1999)。

属性

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO4S/c1-14-8-5-7(11-16(3,12)13)9(15-2)4-6(8)10/h4-5,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEPTSKRLKKKDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NS(=O)(=O)C)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)

![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)

![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5521167.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5521187.png)

![5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine](/img/structure/B5521191.png)